(2-Amino-4-chlorophenyl)(1-phenylethyl)amine
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Description
2-Amino-4-chlorophenyl)(1-phenylethyl)amine, also known as 2-Amino-4-chlorophenyl)(1-phenylethyl)amine, is an important chemical compound used in a variety of scientific research applications. It has been studied extensively in both laboratory and clinical settings, and its potential for use in therapeutic interventions is being actively explored.
Scientific Research Applications
Antimicrobial Activity
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine: has been studied for its potential in antimicrobial therapy. Research indicates that derivatives of this compound exhibit antifungal activity against species such as Candida albicans and Candida glabrata. Additionally, some derivatives have shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Synthesis of Thiazole Derivatives
This compound serves as a precursor in the synthesis of thiazole derivatives . Thiazoles are important heterocycles in medicinal chemistry due to their synthetic diversity and therapeutic importance. They are recognized for their role in drug discovery, particularly as antimicrobial agents .
Computational Chemistry Studies
The compound’s derivatives have been subjected to computational chemistry analyses , such as density functional theory (DFT). These studies calculate thermodynamic parameters and help understand the molecular interactions and stability of the compounds, which is crucial for designing potent antimicrobial agents .
Enzymatic Methods for Kinetic Resolution
In the field of synthetic chemistry, enzymatic kinetic resolution is a technique used to separate enantiomers of a racemic mixture. (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be involved in such processes, particularly in the production of 2-alkoxyacetate esters, which are useful acylating reagents .
Biological Potential of Indole Derivatives
While not directly related to indole, the structure of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine is reminiscent of indole derivatives, which have a wide range of biological and clinical applications. This similarity could pave the way for the exploration of this compound in the development of new drugs with diverse pharmacological activities .
properties
IUPAC Name |
4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFYGBTRHDLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387832 |
Source
|
Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine | |
CAS RN |
345991-79-9 |
Source
|
Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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